(1-Amino-2-methylpropylidene)azanium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

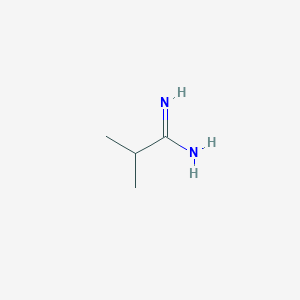

2D Structure

Properties

IUPAC Name |

(1-amino-2-methylpropylidene)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-3(2)4(5)6/h3H,1-2H3,(H3,5,6)/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAJNMAAXXIADY-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=[NH2+])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422837 | |

| Record name | (1-amino-2-methylpropylidene)azanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57536-10-4 | |

| Record name | (1-amino-2-methylpropylidene)azanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of the Iminium Cation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the structural, electronic, and spectroscopic characteristics of the iminium cation. As a pivotal intermediate in a vast array of chemical and biological transformations, a thorough understanding of its structure is fundamental for professionals in synthetic chemistry, catalysis, and drug development.

Introduction: The Iminium Cation Core

An iminium cation is a polyatomic ion featuring a positively charged nitrogen atom connected to a carbon atom via a double bond.[1][2][3] Its general structure is represented as [R¹R²C=NR³R⁴]⁺. These species are not merely transient curiosities; they are central reactive intermediates in numerous synthetic methodologies and biological processes.[1][3][4] Their significance is highlighted by their role in organocatalysis, particularly in asymmetric transformations that lower the LUMO energy of α,β-unsaturated carbonyls, and their involvement in biological pathways like the Pictet-Spengler reaction for alkaloid biosynthesis.[3]

The inherent reactivity of iminium ions, which often makes them transient in aqueous solutions due to hydrolysis, also makes them powerful electrophiles for constructing complex molecular architectures.[3][4]

Fundamental Structural Characteristics

The defining features of an iminium cation are its geometry, bonding, and electronic distribution, which collectively dictate its stability and reactivity.

Hybridization and Molecular Geometry

The core of the iminium cation is the carbon-nitrogen double bond (C=N). Both the carbon and nitrogen atoms are sp² hybridized. This hybridization results in a trigonal planar geometry around both atoms, meaning the central C=N unit and the four substituents (R¹, R², R³, R⁴) are nearly coplanar.[1][5] This planarity is a key feature, adopting an alkene-like geometry. For unsymmetrical iminium cations, this planar structure allows for the existence of cis and trans isomers.[1][5]

The workflow for the formation of an iminium cation from a secondary amine and a carbonyl compound illustrates the progression from sp³ to sp² hybridization.

Caption: Formation of an iminium cation via condensation.

Bond Parameters

The carbon-nitrogen double bond in an iminium cation is both shorter and stronger than a typical C-N single bond. This is a direct consequence of the pi-bonding interaction.

| Bond Type | Typical Bond Length (pm) | Reference |

| C-N (amine) | ~147 pm | |

| C=N (iminium) | ~129 pm | [5] |

| C≡N (nitrile) | ~116 pm | [6] |

Computational studies have further indicated that the C=N bond is stronger and the rotational barrier is higher in an iminium cation compared to its corresponding neutral imine precursor.[1][5]

Electronic Structure and Resonance

While the formal positive charge is typically drawn on the nitrogen atom (satisfying the octet rule for all atoms), the electronic nature of the iminium cation is best described by considering its resonance contributors.

Caption: Canonical resonance forms of an iminium cation.

The two major resonance structures are:

-

Nitrogen-centered cation: The positive charge resides on the nitrogen atom, and all atoms have a full octet of electrons. This is the major contributor to the overall resonance hybrid.[7]

-

Carbon-centered cation (Carbocation): A second resonance form places the positive charge on the carbon atom. While this form is a minor contributor because the carbon atom lacks a full octet, it is crucial for understanding the reactivity of the iminium ion.[7][8]

This resonance delocalization means that the carbon atom of the C=N bond is highly electron-deficient and thus a potent electrophile.[3] This electrophilicity is the cornerstone of iminium ion chemistry, making it susceptible to attack by a wide range of nucleophiles.

Spectroscopic Characterization

The unique structural and electronic features of iminium cations give rise to distinct spectroscopic signatures, which are invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the α-carbons attached to the iminium nitrogen are deshielded. If a proton is directly attached to the iminium carbon (e.g., in [R₂C=NHR']⁺), its signal appears significantly downfield. In some cases, interactions with halide counterions can cause further deshielding of the proton on the iminium carbon due to the formation of C-H···Y⁻ hydrogen bonds.[9]

-

¹³C NMR: The carbon atom of the C=N⁺ group is highly deshielded and exhibits a characteristic downfield chemical shift. For instance, in studies of unsaturated iminium salts, the iminium carbon (C³) shows a downfield shift of approximately 5-10 ppm compared to the parent unsaturated aldehydes.[10] In certain metal complexes, the ¹³C chemical shift of the iminium carbon has been observed at values around 152.6 ppm.[11]

Infrared (IR) Spectroscopy

The C=N⁺ stretching vibration is a key diagnostic tool in IR spectroscopy. This bond is stronger than a neutral C=N bond, and its stretching frequency typically appears in the range of 1640-1690 cm⁻¹. The exact position can be influenced by the substituents and the counterion.

Structure-Reactivity Paradigm

The structure of the iminium cation directly governs its chemical behavior. The pronounced electrophilicity of the iminium carbon makes it a prime target for nucleophilic attack. This is the fundamental principle behind its role in a multitude of classic and modern organic reactions.

-

Reductive Amination: Iminium cations are key intermediates that are reduced by hydride reagents like sodium cyanoborohydride to form amines.[1][5]

-

Mannich Reaction: An iminium ion acts as the electrophile that reacts with an enol or enolate nucleophile.

-

Iminium Organocatalysis: Chiral secondary amines are used as catalysts to form chiral iminium ions from α,β-unsaturated aldehydes. This activation lowers the LUMO of the conjugated system, facilitating enantioselective additions of nucleophiles.[3]

The stability of the iminium ion is also a critical factor. It is generally more stable than a corresponding carbocation due to the octet-satisfying resonance structure. However, it is susceptible to hydrolysis back to the parent carbonyl compound and amine, a reversible reaction that is often pH-dependent.[1][4]

Conclusion

The iminium cation is a well-defined chemical entity characterized by a planar, sp²-hybridized C=N⁺ core. Its structure is best understood as a resonance hybrid, which imparts significant electrophilic character to the carbon atom. This inherent electrophilicity, confirmed by distinct NMR and IR spectroscopic data, is the foundation of its widespread utility as a reactive intermediate in both biological systems and modern synthetic organic chemistry. A deep appreciation of its structural nuances is therefore essential for scientists engaged in the design and development of novel chemical entities.

References

- 1. Iminium - Wikipedia [en.wikipedia.org]

- 2. proprep.com [proprep.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Molecular Recognition of Iminium Ions in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 6. Carbon–nitrogen bond - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Electronic Properties of Iminium Intermediates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Iminium ions, cationic species characterized by a C=N double bond, are pivotal intermediates in a vast array of chemical and biological transformations. Their heightened electrophilicity compared to parent carbonyl compounds makes them central to modern synthetic strategies, particularly in the realm of organocatalysis. An in-depth understanding of the electronic properties that govern their structure and reactivity is paramount for the rational design of novel catalysts and synthetic methodologies. This guide provides a comprehensive exploration of the electronic landscape of iminium intermediates, detailing their structural features, formation, and the spectroscopic and computational techniques employed to elucidate their behavior. We will delve into the causality behind experimental choices for their characterization and provide field-proven insights into their application.

The Iminium Ion: A Cationic Powerhouse in Synthesis and Biology

An iminium ion, with the general structure [R¹R²C=NR³R⁴]⁺, is a polyatomic cation that plays a crucial role as a reactive intermediate in numerous organic reactions.[1][2][3] These species are frequently encountered in biological systems, for instance, as intermediates in the vision cycle involving rhodopsin and in reactions catalyzed by pyridoxal phosphate.[1] In synthetic organic chemistry, their significance is underscored by their involvement in cornerstone reactions like the Mannich reaction and, more recently, in the explosion of iminium catalysis.[3][4]

The enhanced reactivity of iminium ions stems from the delocalization of the positive charge across the C=N bond, rendering the carbon atom highly susceptible to nucleophilic attack.[3] This inherent electrophilicity is the cornerstone of their utility, enabling reactions that are often sluggish or do not proceed with the corresponding carbonyl compounds.[5]

Formation of Iminium Intermediates

Iminium ions are typically generated through two primary pathways:

-

Protonation or Alkylation of Imines: Pre-formed imines can be activated by reaction with a Brønsted or Lewis acid to generate the corresponding iminium ion.[1]

-

Condensation of Secondary Amines with Carbonyls: This is a rapid and reversible reaction where a secondary amine reacts with an aldehyde or ketone in the presence of an acid to form an iminium ion and water.[1] This equilibrium is a fundamental step in iminium catalysis.[1]

The choice of the secondary amine and the acid co-catalyst can significantly influence the stability and reactivity of the resulting iminium ion.[6] Electron-donating substituents on the nitrogen can stabilize the positive charge, while electron-withdrawing groups can enhance its electrophilicity.[6]

Caption: General mechanism for the formation of an iminium ion from a carbonyl compound and a secondary amine.

The Electronic Structure: Unveiling the Source of Reactivity

The unique reactivity of iminium ions is a direct consequence of their electronic structure. The C=N double bond is polarized towards the more electronegative nitrogen atom, but the overall positive charge significantly enhances the electrophilicity of the carbon atom.

Molecular Geometry and Bonding

Iminium cations adopt a geometry similar to alkenes, with the central C=N unit and its four substituents being nearly coplanar.[1] The C=N bond length in iminium ions is typically around 129 picometers, which is shorter than a C-N single bond, indicating significant double bond character.[1] Computational studies have shown that the C=N bond in an iminium ion is stronger and has a higher rotational barrier compared to the parent imine.[1] This rigidity can have important implications for stereocontrol in catalytic reactions.

Electrophilicity: A Quantitative Perspective

The electrophilic character of iminium ions is not just a qualitative concept; it has been quantified. Kinetic studies have shown that iminium ions are significantly more reactive towards nucleophiles than their corresponding aldehydes.[7][8] For instance, benzaldehyde-derived iminium ions are about 10 orders of magnitude more reactive than the parent aldehyde.[7][8] This dramatic increase in reactivity is what makes iminium catalysis so effective.[4] The electrophilicity can be tuned by modifying the substituents on both the carbon and nitrogen atoms.

| Intermediate Type | Relative Reactivity (approx.) | Key Structural Feature |

| Aldehyde | 1 | C=O |

| N-Tosylated Imine | 10³ - 10⁵ | C=N-SO₂R |

| Iminium Ion | 10¹⁰ | C=N⁺R₂ |

| Carboxonium Ion | > 10¹⁰ | C=O⁺R |

| Caption: A comparative table of the relative electrophilicities of carbonyl compounds and related intermediates. |

Probing the Electronic Properties: Spectroscopic and Computational Tools

A combination of spectroscopic techniques and computational methods is essential for a thorough understanding of the electronic properties of iminium intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing iminium ions in solution. A key diagnostic feature is the significant deshielding of the proton attached to the iminium carbon atom.[9][10][11][12] This downfield shift is a direct consequence of the positive charge on the C=N unit.

Experimental Protocol: ¹H NMR Characterization of an In Situ Generated Iminium Ion

-

Sample Preparation: In an NMR tube, dissolve the aldehyde (1.0 eq) and the secondary amine catalyst (1.1 eq) in a suitable deuterated solvent (e.g., CD₃CN or CD₂Cl₂).

-

Acid Addition: Add a Brønsted or Lewis acid co-catalyst (e.g., trifluoroacetic acid, 1.0 eq) to the solution.

-

Data Acquisition: Immediately acquire a ¹H NMR spectrum. The formation of the iminium ion can be monitored by the appearance of a new signal in the downfield region (typically > 8 ppm for the iminium proton).

-

Analysis: Compare the spectrum to that of the starting materials to confirm the formation of the iminium ion and determine the extent of conversion. The chemical shift of the iminium proton provides insight into the electronic nature of the species.

It is important to note that the counterion can influence the chemical shifts observed in the NMR spectrum, suggesting the formation of contact ion pairs in solution.[9][10][11][12]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions in iminium ions and their parent imines.[13][14][15][16] The formation of the iminium ion often leads to a bathochromic (red) shift in the absorption maximum compared to the corresponding imine, which is indicative of a smaller HOMO-LUMO gap.[14] This technique is particularly useful for kinetic studies to determine the rates of reactions involving iminium ions.[7][8]

Computational Chemistry: A Window into the Electronic Landscape

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating the electronic properties of iminium intermediates.[17][18][19][20][21][22][23] These computational methods allow for:

-

Geometry Optimization: Predicting the three-dimensional structure of iminium ions with high accuracy.[24]

-

Electronic Structure Analysis: Calculating molecular orbital energies (HOMO and LUMO), which provides a quantitative measure of their electrophilicity and reactivity.[25][26]

-

Reaction Pathway Elucidation: Modeling the entire reaction coordinate for iminium ion formation and their subsequent reactions, including the identification of transition states.[18]

Caption: An integrated workflow for the comprehensive characterization of iminium intermediates.

Conclusion: From Fundamental Understanding to Practical Application

The electronic properties of iminium intermediates are the key to their remarkable utility in modern organic synthesis and their fundamental role in biological processes. Their heightened and tunable electrophilicity, a direct result of their electronic structure, allows for a wide range of chemical transformations. A multi-faceted approach, combining spectroscopic techniques like NMR and UV-Vis with the predictive power of computational chemistry, provides a robust framework for understanding and harnessing the reactivity of these powerful cationic intermediates. For researchers in drug development and the broader chemical sciences, a deep appreciation of the electronic principles governing iminium ions is not merely academic—it is a prerequisite for innovation.

References

- 1. Iminium - Wikipedia [en.wikipedia.org]

- 2. proprep.com [proprep.com]

- 3. fiveable.me [fiveable.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iminium ions can react as electrophilic intermediates [ns1.almerja.com]

- 6. fiveable.me [fiveable.me]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrophilicities of benzaldehyde-derived iminium ions: quantification of the electrophilic activation of aldehydes by iminium formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - NMR Spectroscopic Evidence for the Structure of Iminium Ion Pairs - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. Shedding Light on the Synthesis, Crystal Structure, Characterization, and Computational Study of Optoelectronic Properties and Bioactivity of Imine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02901G [pubs.rsc.org]

- 26. nobelprize.org [nobelprize.org]

stability of substituted iminium ions in solution

An In-Depth Technical Guide to the Stability of Substituted Iminium Ions in Solution

Abstract

Iminium ions, cationic species characterized by a carbon-nitrogen double bond, are pivotal reactive intermediates in a vast array of chemical and biological processes. Their transient nature and reactivity are central to their function, yet their stability is a critical parameter that dictates reaction outcomes, catalytic efficiency, and biological activity. This guide provides a comprehensive exploration of the factors governing the . We will delve into the intricate interplay of electronic and steric effects, the profound influence of the solution environment—including solvent, pH, and temperature—and the primary pathways of degradation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental methodologies, and a robust theoretical framework to understand, predict, and manipulate iminium ion stability.

Introduction: The Central Role of the Iminium Ion

Iminium ions, with the general structure [R¹R²C=NR³R⁴]⁺, are significantly more electrophilic than their corresponding carbonyl precursors, a feature that underpins their widespread involvement in organic synthesis and biocatalysis.[1][2] They are key intermediates in cornerstone reactions such as the Mannich and Pictet-Spengler reactions, and they are the central activating species in the rapidly expanding field of iminium catalysis, a powerful tool for enantioselective synthesis.[1][3][4]

In biological systems, the reversible formation of iminium ions is fundamental to the mechanism of enzymes like Class I aldolases and those utilizing the pyridoxal-5'-phosphate (PLP) cofactor for amino acid metabolism.[2][4][5] The stability of these biological iminium intermediates is exquisitely tuned by the enzyme's active site to control reaction specificity and efficiency.

However, iminium ions are often transient species in solution, primarily due to their susceptibility to hydrolysis.[4][6] Understanding and controlling their stability is therefore paramount for designing efficient catalytic cycles, developing novel synthetic methodologies, and engineering stable drug candidates or prodrugs that leverage iminium chemistry. This guide provides a detailed analysis of the thermodynamic and kinetic factors that govern the persistence of these crucial intermediates in solution.

Fundamentals of Iminium Ion Formation

Iminium ions are typically generated in a rapid and reversible condensation reaction between a secondary amine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[1][2] Primary amines can also be used, but they require an external acid cocatalyst and can form neutral imines (Schiff bases) upon deprotonation.[1]

The process involves nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration eliminates a molecule of water to yield the iminium ion.[7]

Caption: General workflow for the formation of an iminium ion.

The equilibrium of this reaction is highly sensitive to the reaction conditions, particularly the presence of water and the pH of the solution.[8][9]

Core Factors Governing Iminium Ion Stability

The stability of an iminium ion can be viewed from two perspectives: thermodynamic stability , which relates to the equilibrium position of its formation, and kinetic stability , which refers to its resistance to degradation, primarily through hydrolysis. These two aspects are intrinsically linked and are governed by a combination of structural and environmental factors.

Caption: Key factors influencing the stability of iminium ions.

Electronic Effects

The electronic nature of the substituents on both the carbon and nitrogen atoms of the C=N⁺ bond has a profound impact on stability.

-

Substituents on Carbon: Electron-donating groups (EDGs) attached to the carbon atom stabilize the electron-deficient iminium ion, shifting the formation equilibrium in its favor.[10] Conversely, electron-withdrawing groups (EWGs) destabilize the cation, making the corresponding carbonyl compound less prone to form a stable iminium ion.[10] For example, conjugation with additional double bonds provides significant stabilization, with each added double bond contributing to a relative stabilization of nearly 3.5 kcal/mol.[11]

-

Substituents on Nitrogen: EDGs on the nitrogen atom also enhance stability. This is particularly evident when comparing the stability of iminium ions derived from different amines.

-

Aromatic Systems: In iminium ions formed from aromatic aldehydes, substituents on the aromatic ring play a critical role. EDGs, such as methoxy (-OCH₃) or dimethylamino (-NMe₂), stabilize the positive charge through resonance, increasing the thermodynamic stability.[12] For instance, the introduction of a phenoxide anion substituent (-O⁻) into the aromatic ring dramatically increases the pKₐ of the iminium ion, indicating greater stability of the protonated form.[5][13] This effect is a cornerstone of the catalytic activity of PLP cofactors, where an ortho-phenoxide group provides substantial stabilization through an intramolecular hydrogen bond.[5][13]

| Substituent (X) on Benzaldehyde | pKₐ of Iminium Ion with Glycine | Gibbs Energy Change (ΔΔG, kcal/mol) |

| H | 6.8 | 0.0 |

| p-CH₃ | 7.0 | -0.3 |

| p-Cl | 6.3 | +0.7 |

| p-NO₂ | 5.4 | +1.9 |

| p-O⁻ | 10.2 | -4.6 |

| o-O⁻ | 12.1 | -7.2 |

| Data synthesized from reference[5]. The pKₐ reflects the acidity of the iminium ion; a higher pKₐ indicates greater stability of the cationic form against deprotonation. ΔΔG represents the change in Gibbs free energy for iminium ion formation relative to the unsubstituted benzaldehyde. |

Steric Effects

Steric hindrance from bulky substituents near the C=N⁺ bond can influence both the rate of formation and the stability of the iminium ion.[12] While moderate steric bulk can sometimes shield the electrophilic carbon from nucleophilic attack (e.g., by water), excessive steric clash can destabilize the planar geometry required for optimal C=N⁺ π-bonding, hindering its formation.[1] In organocatalysis, the steric environment created by chiral amines is precisely controlled to direct the approach of nucleophiles for achieving high enantioselectivity.[1]

Solvent Effects

The solvent environment is a critical determinant of iminium ion stability.

-

Polarity: Polar solvents, particularly polar protic solvents like water and alcohols, can stabilize the charged iminium ion through solvation. However, these solvents can also participate directly in hydrolysis.[4] In very polar solvents, iminium salts are expected to be fully dissociated.[11]

-

Aprotic Solvents: In aprotic solvents of low to intermediate polarity (e.g., CH₂Cl₂, CHCl₃), iminium ions exist as contact ion pairs with their counter-ions.[1][11] The nature of the counter-ion becomes highly influential in these environments.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly affect stability. NMR studies have shown that in aprotic solvents, halide counter-ions can form C-H···X⁻ hydrogen bonds with the iminium ion, indicating the formation of tight ion pairs.[14]

pH Effects

The stability and concentration of iminium ions are exquisitely sensitive to pH. The formation reaction is acid-catalyzed, but the reactants themselves have different protonation states.

-

High pH (>9): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, and the equilibrium favors the starting materials.[15]

-

Low pH (<4): The amine nucleophile becomes extensively protonated to its non-nucleophilic ammonium form, which inhibits the initial attack on the carbonyl.[15]

-

Optimal pH (4-6): An optimal pH range exists, typically between 4 and 6, where there is a sufficient concentration of the free amine to act as a nucleophile and enough acid to catalyze the rate-limiting dehydration step.[6][15]

This pH-dependent profile is crucial for reactions in aqueous media and biological systems.

Temperature Effects

Temperature influences both the rate of iminium ion formation and the position of the equilibrium. While many imines are stable at elevated temperatures (e.g., 70-90 °C) under anhydrous conditions, the presence of water at higher temperatures will typically accelerate hydrolysis.[16][17] The specific thermodynamic parameters (ΔH and ΔS) of the formation reaction will dictate how the equilibrium shifts with temperature.

Degradation Pathway: The Hydrolysis Mechanism

The primary degradation pathway for iminium ions in aqueous or protic solutions is hydrolysis, which is the reverse of their formation.[6] The reaction is an equilibrium process, and the direction is often controlled by the concentration of water (Le Châtelier's principle).[9]

Under acidic conditions, the mechanism proceeds as follows:

-

Nucleophilic Attack: A water molecule attacks the highly electrophilic carbon of the iminium ion.

-

Proton Transfer: A proton is transferred from the oxygen atom to a base (e.g., another water molecule), yielding the same hemiaminal intermediate formed during the forward reaction.

-

Protonation & Elimination: The nitrogen of the hemiaminal is protonated, turning the amino group into a good leaving group. Subsequent elimination of the neutral amine regenerates the protonated carbonyl compound, which is then deprotonated to give the final ketone or aldehyde.

Caption: Mechanism of acid-catalyzed iminium ion hydrolysis.

Experimental Protocols for Stability Assessment

Quantifying the stability of iminium ions requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the kinetics and thermodynamics of imine/iminium ion formation and hydrolysis in solution.[5][18][19]

Protocol: Kinetic Analysis of Iminium Ion Hydrolysis by ¹H NMR Spectroscopy

This protocol describes a general method for monitoring the rate of hydrolysis of a pre-formed iminium salt.

Objective: To determine the first-order rate constant (k) for the hydrolysis of a substituted iminium ion under specific pH and temperature conditions.

Materials:

-

Pre-synthesized iminium salt (e.g., as a tetrafluoroborate or triflate salt).

-

Buffered D₂O solution of known pD (e.g., 0.1 M acetate buffer).

-

Internal standard (e.g., 1,4-dioxane or trimethylsilyl propanoate).

-

NMR tubes, volumetric flasks, pipettes.

-

NMR spectrometer (≥400 MHz).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the buffer and internal standard in D₂O.

-

Accurately weigh a sample of the iminium salt and dissolve it in a known volume of the buffered D₂O stock solution to achieve the desired final concentration (e.g., 10 mM). The timing starts at the moment of dissolution.

-

-

NMR Data Acquisition:

-

Immediately transfer the sample to an NMR tube and place it in the NMR spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 25 °C).

-

Acquire a series of ¹H NMR spectra at set time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes). Ensure the relaxation delay (d1) is sufficient for quantitative integration (e.g., 5 times the longest T₁).

-

-

Data Analysis:

-

For each spectrum, integrate a characteristic signal of the iminium ion (e.g., the CH =N⁺ proton) and a signal of the resulting aldehyde product (e.g., the -CH O proton).

-

Normalize these integrals against the integral of the internal standard to correct for any variations in spectrometer conditions.

-

Calculate the concentration of the iminium ion, [Iminium]t, at each time point.

-

Plot ln([Iminium]t / [Iminium]₀) versus time (in seconds).

-

The slope of the resulting linear plot will be equal to -k, where k is the pseudo-first-order rate constant for hydrolysis in s⁻¹.

-

Caption: Experimental workflow for NMR-based kinetic analysis.

Implications in Drug Development and Synthesis

A thorough understanding of iminium ion stability is not merely academic; it has profound practical consequences.

-

Organocatalysis: The success of iminium catalysis hinges on the delicate balance of the ion's stability. The catalyst must form an iminium ion that is stable enough to persist and react but labile enough to be released at the end of the catalytic cycle to regenerate the catalyst.[1] Catalyst design often focuses on tuning electronic and steric properties to optimize this balance.[11][20]

-

Drug Design and Metabolism: Iminium ions can be formed in vivo during the metabolism of certain drugs, particularly tertiary amines.[21] These reactive intermediates can be responsible for drug toxicity by covalently modifying proteins or nucleic acids. Therefore, designing drug candidates that avoid the formation of stable, toxic iminium ion metabolites is a key goal in medicinal chemistry.

-

Prodrug Strategies: Conversely, the inherent reactivity of the iminium bond can be harnessed in prodrug design. A drug can be masked with a functionality that is released upon the formation and subsequent hydrolysis of an imine or iminium ion, allowing for targeted drug delivery in specific pH environments, such as acidic tumor microenvironments.[22]

Conclusion

The is a multifaceted property governed by a delicate interplay of intramolecular electronic and steric effects and external environmental conditions. Electronic stabilization through resonance and induction, particularly from electron-donating groups, is a dominant factor in enhancing thermodynamic stability. The solution's pH is the most critical external variable, with optimal formation occurring in a narrow acidic window, while hydrolysis is the primary degradation pathway, accelerated outside of this window and by the presence of water. For professionals in organic synthesis and drug development, mastering the principles of iminium ion stability is essential for designing efficient catalysts, predicting metabolic pathways, and engineering novel therapeutic agents. The analytical protocols outlined herein provide a robust framework for the quantitative assessment required to advance these fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Iminium - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Recognition of Iminium Ions in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Imine [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glycine Enolates: The Effect of Formation of Iminium Ions to Simple Ketones on α-Amino Carbon Acidity and a Comparison with Pyridoxal Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sílice [silice.csic.es]

- 21. Amine - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

historical development of iminium ion chemistry

An In-depth Technical Guide to the Historical Development of Imininium Ion Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminium ions, cationic species characterized by a carbon-nitrogen double bond, are fundamental reactive intermediates that have played a pivotal role in the advancement of organic synthesis for over a century. Their electrophilic nature has been harnessed in a multitude of classic name reactions and has been the cornerstone of the modern organocatalysis revolution. This technical guide provides a comprehensive exploration of the , tracing its conceptual origins to its contemporary applications in complex molecule synthesis and drug development. We will delve into the mechanistic underpinnings of seminal iminium-mediated transformations, provide field-proven experimental protocols, and illuminate the logical evolution of this critical area of chemical science.

Part 1: The Genesis of a Reactive Intermediate: Early Encounters with Iminium Ions

The concept of the iminium ion did not emerge from a single discovery but rather evolved through the study of various reactions where its transient existence was inferred. The condensation of a secondary amine with a carbonyl compound is a fundamental process that generates an iminium ion.[1] This reactivity is central to some of the oldest and most reliable carbon-carbon and carbon-heteroatom bond-forming reactions in the synthetic chemist's toolkit.

1.1 The Mannich Reaction: A Pillar of Iminium Ion Chemistry

In 1912, the German chemist Carl Mannich reported a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, now known as a "Mannich base".[2][3] This reaction represents one of the earliest and most significant examples of iminium ion chemistry in action.[4][5]

The key to the Mannich reaction is the in situ formation of an electrophilic iminium ion from the amine and formaldehyde.[6] This highly reactive species is then attacked by the enol form of the active hydrogen compound, leading to the formation of a new carbon-carbon bond.[6] The versatility of the Mannich reaction is demonstrated by the wide range of suitable active hydrogen compounds, including ketones, aldehydes, esters, and nitroalkanes.[7][8]

Experimental Protocol: A Classic Mannich Reaction

The following protocol is a representative example of a Mannich reaction for the synthesis of a β-amino ketone.

Reactants:

-

Ketone (e.g., acetophenone) (1.0 eq)

-

Formaldehyde (37% aqueous solution) (1.1 eq)

-

Secondary amine hydrochloride (e.g., dimethylamine hydrochloride) (1.1 eq)

-

Solvent (e.g., ethanol)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, secondary amine hydrochloride, and ethanol.

-

Add the formaldehyde solution dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

1.2 The Vilsmeier-Haack Reaction: Formylation via a Chloroiminium Ion

Discovered by Anton Vilsmeier and Albrecht Haack in 1927, the Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction employs a phosphoryl chloride/N,N-dimethylformamide (DMF) mixture to generate the highly electrophilic "Vilsmeier reagent," a chloroiminium ion.[11][12][13]

This reagent is a potent electrophile capable of attacking even moderately activated aromatic rings. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the corresponding aldehyde.[10][14] The Vilsmeier-Haack reaction has found broad application in the synthesis of a wide array of aromatic aldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries.[15][16]

Experimental Protocol: Vilsmeier-Haack Formylation of an Activated Aromatic Compound

This protocol outlines the general procedure for the formylation of an electron-rich arene.

Reactants:

-

Electron-rich aromatic compound (e.g., N,N-dimethylaniline) (1.0 eq)

-

Phosphoryl chloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Solvent (e.g., 1,2-dichloroethane)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, cool a solution of DMF in the solvent to 0 °C.

-

Add POCl₃ dropwise to the cooled DMF solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.

-

Add a solution of the aromatic compound in the solvent dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to afford the crude aldehyde, which can be purified by distillation or chromatography.[17]

1.3 The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines

In 1911, Amé Pictet and Theodor Spengler reported the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to produce a tetrahydroisoquinoline.[18][19][20] This reaction, a special case of the Mannich reaction, proceeds through the intramolecular cyclization of an iminium ion onto an electron-rich aromatic ring.[21][22]

The Pictet-Spengler reaction is of immense importance in medicinal chemistry and natural product synthesis, as the tetrahydroisoquinoline and related tetrahydro-β-carboline scaffolds are present in a vast number of biologically active alkaloids.[23][24] The reaction's ability to construct these complex heterocyclic systems in a single step has made it a cornerstone of alkaloid synthesis.[22]

Part 2: The Modern Era: Iminium Ions in Asymmetric Catalysis

For much of the 20th century, the utility of iminium ions was largely confined to stoichiometric reactions. The turn of the 21st century, however, witnessed a paradigm shift with the emergence of asymmetric organocatalysis, where iminium ions took center stage as key catalytic intermediates. This revolution was spearheaded by the independent work of Benjamin List and David W.C. MacMillan, who were awarded the 2021 Nobel Prize in Chemistry for their contributions.[25][26]

2.1 MacMillan's Iminium Ion Catalysis: LUMO-Lowering Activation

In 2000, David MacMillan introduced the concept of "iminium catalysis," a novel strategy for the enantioselective functionalization of α,β-unsaturated aldehydes.[27][28][29] The core principle of this approach is the reversible formation of a chiral iminium ion from an α,β-unsaturated aldehyde and a chiral secondary amine catalyst.[30] This condensation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, enhancing its electrophilicity and rendering it susceptible to nucleophilic attack.[30][31]

The chiral environment provided by the catalyst directs the nucleophilic attack to one face of the iminium ion, thereby controlling the stereochemical outcome of the reaction.[28] This strategy has been successfully applied to a wide range of transformations, including Diels-Alder reactions, Michael additions, and Friedel-Crafts alkylations, providing access to a plethora of enantioenriched products.[29][32]

Diagram: The Catalytic Cycle of Iminium Ion Catalysis

Caption: The catalytic cycle of iminium ion catalysis.

2.2 The Interplay with Enamine Catalysis

Contemporaneously with MacMillan's work, Benjamin List and Carlos F. Barbas III demonstrated the power of the simple amino acid proline as a catalyst for direct asymmetric aldol reactions.[33][34] While often discussed separately, enamine and iminium catalysis are two sides of the same coin, frequently operating in concert within the same catalytic cycle.[34] The initial formation of an iminium ion can be followed by deprotonation to generate a nucleophilic enamine, which can then participate in a variety of bond-forming reactions.[35][36][37] This dual reactivity has been exploited in numerous elegant cascade reactions to construct complex molecular architectures with high levels of stereocontrol.

Experimental Protocol: Asymmetric Organocatalytic Michael Addition via Iminium Catalysis

This protocol provides a general procedure for the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated aldehyde using a MacMillan-type catalyst.[38]

Reactants:

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 eq)

-

Nucleophile (e.g., dimethyl malonate) (1.5 eq)

-

Chiral secondary amine catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) (10-20 mol%)

-

Acid co-catalyst (e.g., trifluoroacetic acid) (10-20 mol%)

-

Solvent (e.g., dichloromethane)

Procedure:

-

To a vial, add the chiral amine catalyst, the acid co-catalyst, and the solvent.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the α,β-unsaturated aldehyde and the nucleophile.

-

Stir the reaction mixture at the appropriate temperature (often room temperature or below) and monitor by TLC.

-

Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to afford the enantioenriched product.

Part 3: The Enduring Legacy and Future Horizons

The historical journey of iminium ion chemistry is a testament to the power of fundamental reactivity principles in driving synthetic innovation. From its inferred existence in classic name reactions to its central role in the organocatalysis revolution, the iminium ion has proven to be a remarkably versatile and powerful intermediate.

The ability to generate and control the reactivity of iminium ions with high levels of stereoselectivity has had a profound impact on the synthesis of complex natural products and the development of new pharmaceuticals. The principles of iminium catalysis continue to be expanded, with new catalysts and new reaction manifolds being reported at a rapid pace. The future of iminium ion chemistry promises even more sophisticated catalytic systems, enabling the construction of increasingly complex and valuable molecules with greater efficiency and precision.

References

- 1. Iminium - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. fiveable.me [fiveable.me]

- 5. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adichemistry.com [adichemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack reaction [chemeurope.com]

- 13. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. ijpcbs.com [ijpcbs.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. organicreactions.org [organicreactions.org]

- 20. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 22. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. arkat-usa.org [arkat-usa.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. GalChimia | A Nobel Prize for Asymmetric Organocatalysis [galchimia.com]

- 27. macmillan.princeton.edu [macmillan.princeton.edu]

- 28. rsc.org [rsc.org]

- 29. macmillan.princeton.edu [macmillan.princeton.edu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 32. nobelprize.org [nobelprize.org]

- 33. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 34. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 35. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 36. moodle2.units.it [moodle2.units.it]

- 37. [PDF] The elusive enamine intermediate in proline-catalyzed aldol reactions: NMR detection, formation pathway, and stabilization trends. | Semantic Scholar [semanticscholar.org]

- 38. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Core Principles of Iminium Catalysis

<

Introduction: A Paradigm Shift in Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for elegant and efficient methods to construct chiral molecules remains a paramount objective, particularly within the pharmaceutical and agrochemical industries. For decades, this endeavor was largely dominated by metal- and biocatalysis. However, the turn of the 21st century witnessed the resurgence of a third pillar: organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations.[1][2] Within this burgeoning field, iminium catalysis has emerged as a powerful and versatile strategy for the activation of α,β-unsaturated carbonyl compounds, enabling a host of previously challenging asymmetric reactions.[3][4]

This guide provides an in-depth exploration of the fundamental principles of iminium catalysis. We will delve into the core mechanistic concepts, examine the design and function of seminal catalysts, and illustrate its broad applicability through key reaction classes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this transformative catalytic mode.

The Core Concept: LUMO-Lowering Activation

At its heart, iminium catalysis is a strategy of electrophile activation.[5][6] The fundamental principle involves the reversible reaction between a chiral secondary amine catalyst and an α,β-unsaturated aldehyde or ketone.[7][8] This condensation reaction generates a transient, positively charged iminium ion .[7]

The formation of the iminium ion has a profound electronic effect on the substrate. By converting the neutral carbonyl group into a cationic iminium moiety, the catalyst dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system.[9][10] This "LUMO-lowering" activation renders the β-carbon of the original carbonyl compound significantly more electrophilic and thus more susceptible to attack by a wide range of nucleophiles.[5][11] This activation is analogous to that provided by Lewis acids but operates under fundamentally different, often milder, conditions.[11]

The true power of this approach lies in its capacity for asymmetry. By employing a chiral amine catalyst, the steric environment around the iminium ion is precisely controlled. The bulky substituents on the catalyst effectively shield one face of the iminium ion, directing the incoming nucleophile to the other, less hindered face.[2] This elegant transfer of chirality from the catalyst to the product is the cornerstone of asymmetric iminium catalysis.[12]

The Catalytic Cycle

The catalytic cycle of a typical iminium-catalyzed reaction can be broken down into three key steps:

-

Iminium Ion Formation: The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated carbonyl substrate, typically in the presence of a Brønsted acid co-catalyst, to form the chiral iminium ion.[11][13]

-

Nucleophilic Attack: The activated iminium ion is attacked by a nucleophile at the β-position, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This step establishes the crucial stereocenter.

-

Catalyst Regeneration: The resulting intermediate, often an enamine, is hydrolyzed to release the final product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[9]

Below is a generalized workflow representing the iminium catalysis cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Video: Organocatalysis: Principles and Applications [jove.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 7. Iminium - Wikipedia [en.wikipedia.org]

- 8. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]

- 9. nobelprize.org [nobelprize.org]

- 10. Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is Asymmetric iminium ion catalysis | lookchem [lookchem.com]

- 13. researchgate.net [researchgate.net]

The In-Depth Technical Guide to Theoretical Studies of Iminium Ion Formation

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of the Iminium Ion

The iminium ion, a cationic species characterized by a positively charged nitrogen atom double-bonded to a carbon, stands as a cornerstone of modern organic synthesis and medicinal chemistry. Its heightened electrophilicity compared to its parent carbonyl compound makes it a pivotal intermediate in a vast array of chemical transformations. From classical organic reactions to the sophisticated realm of asymmetric organocatalysis, the transient formation of iminium ions governs the stereochemical outcome and overall efficiency of numerous synthetic methodologies.[1][2] In the pharmaceutical industry, understanding and controlling iminium ion formation is critical, as these reactive intermediates are implicated in both the synthesis of complex drug molecules and in metabolic activation pathways that can lead to toxicity.[3][4][5][6] This guide provides a comprehensive exploration of the theoretical underpinnings of iminium ion formation, bridging computational insights with experimental validation to offer a robust framework for researchers in the field.

Part 1: The Mechanistic Core of Iminium Ion Formation

The generation of an iminium ion from an aldehyde or ketone and a secondary amine is a reversible process that is highly sensitive to reaction conditions, particularly pH.[7][8] Theoretical studies have been instrumental in dissecting the nuanced mechanistic pathways, revealing the critical roles of catalysts and solvent effects.

Acid-Catalyzed Iminium Ion Formation: A Stepwise Journey

Under acidic conditions, the formation of an iminium ion proceeds through a well-defined stepwise mechanism. Computational models, particularly those employing Density Functional Theory (DFT), have elucidated the energetic landscape of this transformation.[9]

The generally accepted mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Amine: The secondary amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a process often mediated by solvent molecules.

-

Dehydration: The resulting protonated hydroxyl group is a good leaving group (water), and its departure is typically the rate-determining step, leading to the formation of the planar iminium ion.

Theoretical calculations have shown that the energy barrier for the dehydration step is considerably high in the absence of a catalyst.[10] The presence of an acid catalyst provides a lower energy pathway by facilitating the protonation of the hydroxyl group, thereby making water a more facile leaving group.[9]

Caption: Acid-catalyzed iminium ion formation pathway.

Organocatalyzed Iminium Ion Formation: The Rise of Asymmetric Catalysis

The advent of organocatalysis has revolutionized asymmetric synthesis, with iminium ion activation being a central strategy.[1][2][11] Chiral secondary amines, such as proline and its derivatives, catalyze reactions by forming transient chiral iminium ions, which then react with nucleophiles in a stereocontrolled manner.

Computational studies have been pivotal in understanding the origins of stereoselectivity in these reactions.[12][13] DFT calculations have been employed to model the transition states of reactions involving iminium ions, revealing that the stereochemical outcome is dictated by the specific conformation of the iminium ion intermediate, which is in turn influenced by the structure of the chiral amine catalyst.[14]

The catalytic cycle for organocatalyzed reactions involving iminium ions generally follows these steps:

-

Iminium Ion Formation: The chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This step lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack.[11]

-

Nucleophilic Addition: A nucleophile attacks the β-carbon of the activated iminium ion. The stereochemistry of this addition is controlled by the chiral environment created by the catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the product and regenerate the chiral amine catalyst, allowing it to enter another catalytic cycle.

Caption: General catalytic cycle for iminium ion-mediated organocatalysis.

Part 2: Computational Approaches to Modeling Iminium Ion Formation

Theoretical chemistry provides powerful tools to investigate the fleeting existence of iminium ions and the transition states leading to their formation. These computational methods offer insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) in Iminium Ion Studies

DFT has emerged as the workhorse for computational studies of iminium ion formation due to its favorable balance of accuracy and computational cost.[14][15][16] Various functionals, such as B3LYP and M06-2X, are commonly used to calculate the geometries and energies of reactants, intermediates, transition states, and products.[12][17]

Key Insights from DFT Studies:

-

Activation Barriers: DFT calculations can accurately predict the activation energies for the different steps in iminium ion formation, helping to identify the rate-determining step.[14]

-

Transition State Geometries: By locating and characterizing the transition state structures, researchers can understand the key interactions that stabilize the transition state and influence the reaction rate and stereoselectivity.

-

Solvent Effects: The inclusion of solvent effects, either implicitly through continuum models or explicitly with the inclusion of solvent molecules, is crucial for obtaining results that are in good agreement with experimental observations in solution.[7][9][10]

Ab Initio Methods for High-Accuracy Benchmarks

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), can provide higher accuracy, albeit at a greater computational expense.[10][18] These methods are often used to benchmark the performance of DFT functionals for specific reaction types. For reactions involving iminium ions, ab initio calculations can be particularly useful for accurately describing weak interactions, such as hydrogen bonding, which can play a significant role in catalysis.[19][20]

Table 1: Comparison of Computational Methods for Iminium Ion Studies

| Method | Advantages | Disadvantages | Typical Applications |

| DFT | Good accuracy-to-cost ratio, suitable for large systems. | Accuracy depends on the choice of functional. | Geometry optimizations, frequency calculations, reaction pathway analysis. |

| MP2 | Systematically improvable, good for describing dispersion interactions. | More computationally expensive than DFT. | High-accuracy single-point energy calculations, benchmarking DFT results. |

| CCSD(T) | The "gold standard" for accuracy in quantum chemistry. | Very computationally demanding, limited to small systems. | Providing highly accurate benchmark energies for small model systems. |

Part 3: Experimental Validation of Theoretical Models

The synergy between theoretical predictions and experimental validation is paramount for advancing our understanding of iminium ion formation. A variety of sophisticated experimental techniques are employed to probe the kinetics, thermodynamics, and structural features of these reactive intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the direct observation and characterization of iminium ions in solution.[19][21][22] Both ¹H and ¹³C NMR can provide valuable structural information. The chemical shifts of the protons and carbons adjacent to the positively charged nitrogen are particularly sensitive to the electronic environment and can confirm the formation of the iminium ion.[21][23] Dynamic NMR techniques can also be used to study the kinetics of iminium ion formation and exchange processes.

Experimental Protocol: ¹H NMR Monitoring of Iminium Ion Formation

-

Sample Preparation: In an NMR tube, dissolve the aldehyde or ketone and the secondary amine in a deuterated solvent (e.g., CDCl₃, CD₃CN).

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials.

-

Initiate Reaction: Add the acid catalyst (if required) to the NMR tube and mix thoroughly.

-

Time-Resolved Spectra: Acquire a series of ¹H NMR spectra at regular time intervals to monitor the disappearance of the reactant signals and the appearance of the iminium ion signals.

-

Data Analysis: Integrate the relevant signals to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction rates.

Caption: Workflow for NMR monitoring of iminium ion formation.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for the detection and structural characterization of iminium ions, particularly in complex mixtures and biological systems.[3][24][25] Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of pre-formed ions from solution into the gas phase, making it ideal for studying iminium ions.[26] Tandem mass spectrometry (MS/MS) can be used to fragment the iminium ions, providing valuable information about their structure.[3][24]

In the context of drug metabolism, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for identifying reactive iminium ion intermediates formed from the metabolic activation of drugs containing secondary or tertiary amine functionalities.[3][4][5] Trapping agents, such as cyanide or glutathione, are often used to form stable adducts with the transient iminium ions, which can then be readily detected and characterized by LC-MS/MS.[3][5]

Experimental Protocol: LC-MS/MS with Cyanide Trapping for Reactive Metabolite Screening

-

Incubation: Incubate the drug candidate with liver microsomes (e.g., rat or human) in the presence of NADPH and potassium cyanide (KCN) as a trapping agent.

-

Quenching: Stop the reaction by adding a suitable organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the sample to precipitate proteins and collect the supernatant.

-

LC Separation: Inject the supernatant onto a liquid chromatography system to separate the components of the mixture.

-

MS/MS Analysis: Analyze the eluent using a tandem mass spectrometer. Use precursor ion scanning or neutral loss scanning to specifically detect the cyanide adducts of the iminium ion intermediates.

-

Structural Characterization: Perform product ion scans on the detected adducts to elucidate their structures.

Caption: Workflow for LC-MS/MS detection of iminium ion metabolites.

Part 4: Concluding Remarks and Future Outlook

The theoretical study of iminium ion formation is a vibrant and evolving field. The continuous development of more accurate and efficient computational methods, coupled with advances in experimental techniques, will undoubtedly lead to a deeper and more nuanced understanding of these crucial reactive intermediates. Future research will likely focus on several key areas:

-

Complex Reaction Networks: Modeling increasingly complex reaction systems where iminium ion formation is just one part of a larger catalytic network.[27][28]

-

Dynamic Effects: Incorporating dynamic effects into theoretical models to better capture the role of molecular motion and solvent dynamics in iminium ion formation and reactivity.

-

Machine Learning: Utilizing machine learning and artificial intelligence to accelerate the discovery of new catalysts and to predict the outcomes of reactions involving iminium ions.

By fostering a close and iterative relationship between theory and experiment, the scientific community will continue to unlock the full potential of iminium ion chemistry, driving innovation in fields ranging from organic synthesis to drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. LC-MS/MS reveals the formation of aldehydes and iminium reactive intermediates in foretinib metabolism: phase I metabolic profiling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06341E [pubs.rsc.org]

- 6. New Developments in the Mechanism of Drug Action and Toxicity of Conjugated Imines and Iminiums, including Related Alkaloids [scirp.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 12. DSpace [diposit.ub.edu]

- 13. Computationally aided evaluation of iminium organocatalysts for selective hydroxilation (Research in progress) - American Chemical Society [acs.digitellinc.com]

- 14. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. researchgate.net [researchgate.net]

- 17. A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 18. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. Nuclear magnetic resonance investigation of iminium ion intermediates. Part VI. A hydrogen-1 and carbon-13 structural and dynamic study of various substituted iminium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Formation of iminium ions by fragmentation of a2 ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Iminium Salts

Abstract

Iminium salts are pivotal reactive intermediates and structural motifs in a vast array of chemical and biological processes, from classical organic synthesis to modern enzymatic catalysis and drug action.[1] Their transient and reactive nature necessitates a robust and multi-faceted analytical approach for unambiguous characterization.[2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic elucidation of iminium salt structures. We will move beyond mere data reporting to explore the causality behind experimental choices, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. This document is designed to serve as a field-proven manual, integrating foundational principles with practical, self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: The Significance of the Iminium Ion

An iminium ion contains a positively charged nitrogen atom double-bonded to a carbon atom (R₂C=N⁺R'₂). This structural feature renders the iminium carbon highly electrophilic, making it a key intermediate for nucleophilic attack in countless organic reactions, including Mannich, Vilsmeier-Haack, and Pictet-Spengler reactions.[4] In biochemistry, the formation of iminium ions is fundamental to the mechanism of vision (retinal-opsin linkage) and the action of various enzymes.[5]

Given their reactivity, iminium salts are often short-lived, making their characterization a significant challenge that requires a combination of sophisticated analytical techniques.[][7] Accurate structural confirmation is not merely academic; it is essential for reaction optimization, mechanistic investigation, and ensuring the quality and safety of pharmaceutical products. This guide provides the strategic workflows and technical details required to achieve this.

The Core Analytical Toolkit: An Integrated Approach

Below is a logical workflow for characterizing a newly synthesized iminium salt.

References

The Pivotal Role of Iminium Ions in Biological Systems: A Technical Guide for Researchers

Abstract

Iminium ions, characterized by the general structure [R¹R²C=NR³R⁴]⁺, are highly reactive cationic intermediates that play a central and multifaceted role in a vast array of biological processes.[1] Despite their transient nature in aqueous environments, their electrophilicity is harnessed by biological systems to facilitate a diverse range of chemical transformations that would otherwise be kinetically unfavorable.[2][3] This technical guide provides an in-depth exploration of the formation, reactivity, and biological significance of iminium ions, offering researchers, scientists, and drug development professionals a comprehensive understanding of their function in enzymatic catalysis, physiological processes, and as targets for therapeutic intervention. We will delve into the mechanistic underpinnings of iminium ion-mediated reactions, discuss key experimental methodologies for their study, and highlight their emerging applications in biotechnology and drug discovery.

Fundamental Chemistry of Iminium Ions in a Biological Context

Iminium ions are structurally analogous to ketones and aldehydes, with the oxygen atom replaced by a positively charged, substituted nitrogen atom. This positive charge renders the iminium carbon significantly more electrophilic than its carbonyl counterpart, making it highly susceptible to nucleophilic attack.[4][5]

Formation of Iminium Ions

In biological systems, iminium ions are primarily formed through two main pathways:

-

Condensation of Amines with Carbonyls: The reversible reaction between a primary or secondary amine and an aldehyde or ketone is a common route to iminium ion formation.[1][5] This is particularly prevalent in enzyme active sites where, for instance, a lysine residue can react with a carbonyl-containing substrate.[6] The equilibrium of this reaction is pH-dependent and can be shifted towards iminium ion formation within the specific microenvironment of an enzyme's active site.[7][8]

-

Oxidation of Tertiary Amines: Cytochrome P450 enzymes in the liver can metabolize drugs and other xenobiotics containing tertiary amine moieties, leading to the formation of iminium ions.[9][10][11] This bioactivation can have significant pharmacological and toxicological implications.

Structure and Reactivity

Iminium cations exhibit an alkene-like geometry, with the C=N bond and its four substituents being nearly coplanar.[1] The C=N double bond is shorter and stronger than a C-N single bond, leading to a higher rotational barrier.[1] The key to their biological importance lies in their enhanced electrophilicity compared to the parent carbonyl compound, which lowers the activation energy for various nucleophilic addition reactions.[4]

Iminium Ions in Enzymatic Catalysis: The "Iminium Catalysis" Paradigm

Many enzymes have evolved to utilize iminium ion formation as a central catalytic strategy, a concept often referred to as "iminium catalysis".[4][12] This strategy allows for the activation of substrates towards reactions that would be sluggish under physiological conditions.

Aldolases and Related Enzymes

Class I aldolases provide a classic example of iminium catalysis.[2][3] An active site lysine residue reacts with a donor substrate (e.g., dihydroxyacetone phosphate) to form a protonated Schiff base (an iminium ion). This iminium ion then acts as an electron sink, facilitating the deprotonation of the α-carbon to form a nucleophilic enamine intermediate. The enamine then attacks an acceptor aldehyde, and subsequent hydrolysis releases the product and regenerates the enzyme.

Experimental Protocol: Trapping Iminium Intermediates in Aldolase Reactions

A common method to provide evidence for an iminium intermediate is through reductive amination.[6]

Objective: To covalently trap the iminium ion intermediate formed between an aldolase and its substrate.

Materials:

-

Purified aldolase enzyme

-

Substrate (e.g., dihydroxyacetone phosphate)

-

Sodium borohydride (NaBH₄) - a reducing agent

-

Buffer solution (e.g., phosphate buffer at physiological pH)

-

SDS-PAGE analysis reagents

-

Mass spectrometry equipment

Methodology:

-